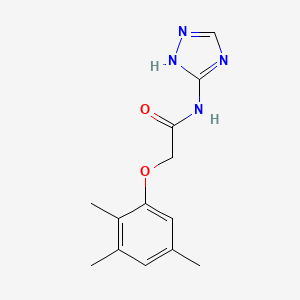
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Trimethylphenoxy Group: This step involves the reaction of the triazole intermediate with 2,3,5-trimethylphenol under suitable conditions, such as the presence of a base and a coupling agent.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various derivatives.
Fluconazole: A triazole antifungal medication.
Itraconazole: Another triazole antifungal agent.
Uniqueness
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific structure, which combines the triazole ring with a trimethylphenoxy group and an acetamide moiety. This unique combination may confer specific biological activities and properties not found in other triazole derivatives.
Propriétés
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-4-9(2)10(3)11(5-8)19-6-12(18)16-13-14-7-15-17-13/h4-5,7H,6H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJOZMLDCAXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=NC=NN2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-tert-butyl-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5858749.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)
![N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide](/img/structure/B5858767.png)

![1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B5858829.png)

![5-[(3-Chloro-2-methylphenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5858839.png)

